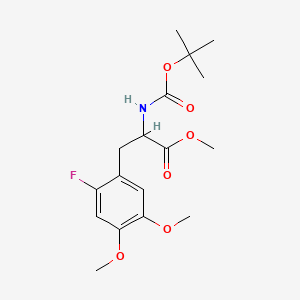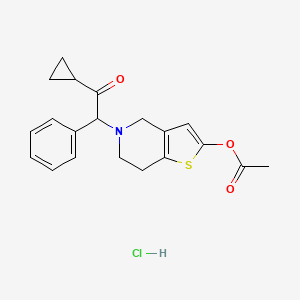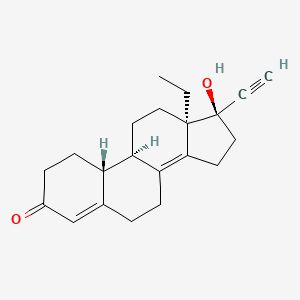
8(14)-Dehydro Norgestrel
説明
8(14)-Dehydro Norgestrel is a variant of Norgestrel, a synthetic steroidal progestin used in combination with ethinyl estradiol for oral contraception . It works by stopping a woman’s egg from fully developing each month, preventing fertilization and thus pregnancy .
Molecular Structure Analysis
The molecular formula of Norgestrel is C21H28O2 . It contains a total of 54 bonds, including 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .科学的研究の応用
Metabolism of Norgestrel in Humans : A study on the metabolism of Norgestrel in humans, highlighting differences in its metabolism compared to Norethisterone and the significance of sulfate conjugation in Norgestrel's metabolism (Littleton, Fotherby, & Wilson, 1967).
Identification of Human Metabolites of Norgestrel : This research focused on identifying Norgestrel's human metabolites using mass spectrometry, shedding light on its structural characteristics and metabolic pathways (Dejongh et al., 1968).
Metabolism of Carbon-14 Norgestrel in Man : This study investigated the metabolism of carbon-14 labeled Norgestrel in both male and female subjects, providing insights into its biological half-life and the nature of its metabolites (Littleton, Fotherby, & Dennis, 1968).
Metabolites of Norgestrel in Humans : Research on the different metabolites of Norgestrel in humans, including the study of its biologically active D-enantiomer (Littleton & Fortherby, 1967).
Biotransformation of Norgestimate in Women : This study examined the metabolism of Norgestimate in women, identifying various urinary metabolites through methods like high-performance liquid chromatography and mass spectrometry (Alton et al., 1984).
Progesterone Receptor Signalling in Retinal Photoreceptor Neuroprotection : Investigates Norgestrel's potential as a drug candidate for retinitis pigmentosa, focusing on its interaction with progesterone receptors in the retina (Wyse -Jackson et al., 2016).
Metabolism and Tissue Distribution of Norethisterone and Norgestrel in Rabbits : This research explored the metabolism and tissue distribution of Norgestrel in rabbits, providing insights into its excretion, plasma levels, and tissue binding (Kamyab, Littleton, & Fotherby, 1967).
Norgestrel and Carbohydrate-Lipid Metabolism : A study examining the metabolic effects of Norgestrel, specifically its impact on glucose, insulin, and triglyceride levels during six months of use (Spellacy, Buhi, & Birk, 1974).
作用機序
Target of Action
The primary targets of 8(14)-Dehydro Norgestrel, also known as Norgestrel, are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in regulating reproductive functions, menstrual cycles, and pregnancy.
Mode of Action
Norgestrel, specifically its biologically active levorotary enantiomer, levonorgestrel , binds to the progesterone and estrogen receptors . This binding triggers a series of biochemical reactions that inhibit ovulation, alter the cervical mucus to prevent sperm penetration, and modify the endometrium to prevent implantation .
Biochemical Pathways
The exact biochemical pathways affected by Norgestrel are complex and involve a multitude of reactions. The binding of Norgestrel to its target receptors influences the hypothalamic-pituitary-gonadal axis , affecting the release of gonadotropins. This leads to an inhibition of ovulation and alterations in the uterine lining .
Pharmacokinetics
It is then distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The primary result of Norgestrel’s action is the prevention of pregnancy . By inhibiting ovulation, altering the cervical mucus, and modifying the endometrium, Norgestrel effectively prevents fertilization and implantation .
Action Environment
The action, efficacy, and stability of Norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy .
Safety and Hazards
Norgestrel is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .
将来の方向性
Norgestrel has been shown to have significant neuroprotective properties. Recent research suggests that it could be used in the mid-late stages of retinal diseases like Retinitis Pigmentosa to protect remaining cone cells and help preserve color/daytime vision . This makes Norgestrel a promising compound for future therapeutic applications.
生化学分析
Biochemical Properties
8(14)-Dehydro Norgestrel plays a significant role in biochemical reactions, particularly in the context of hormonal regulation. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to the modulation of gene expression and cellular responses. Additionally, this compound interacts with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes, which are responsible for its biotransformation and clearance from the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In reproductive tissues, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in endometrial cells, it promotes the maintenance of a secretory state, which is essential for pregnancy. It also affects the proliferation and differentiation of these cells. In neuronal cells, this compound has been shown to provide neuroprotective effects, potentially through the upregulation of growth factors and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone receptor, leading to the activation or repression of target genes. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in various physiological processes, including reproductive function, cell cycle regulation, and apoptosis. Additionally, this compound may inhibit or activate certain enzymes, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, its effects on cellular function can also change. For example, long-term exposure to this compound in cell culture models has been associated with alterations in cell proliferation and differentiation. In in vivo studies, prolonged administration may lead to changes in tissue morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates reproductive function without significant adverse effects. At higher doses, it may cause toxic effects such as liver damage, hormonal imbalances, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are excreted from the body. These metabolic pathways are crucial for regulating the compound’s bioavailability and activity. Additionally, this compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, including the progesterone receptor, which facilitates its distribution to target sites. The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, in the nucleus, it interacts with the progesterone receptor to regulate gene expression. In the mitochondria, it may influence cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, ensuring its proper function within the cell .
特性
IUPAC Name |
(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747453 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110785-09-6 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



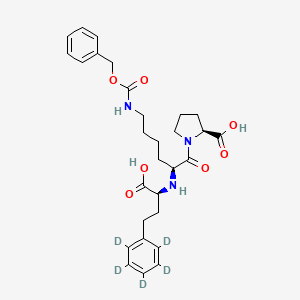

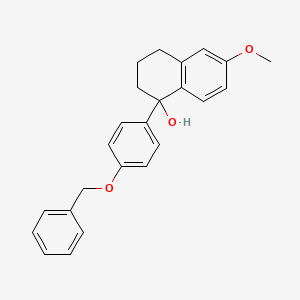

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)
